N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide
CAS No.: 646497-42-9
Cat. No.: VC4120410
Molecular Formula: C11H8BrF6NO
Molecular Weight: 364.08 g/mol
* For research use only. Not for human or veterinary use.
![N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide - 646497-42-9](/images/structure/VC4120410.png)
Specification
CAS No. | 646497-42-9 |
---|---|
Molecular Formula | C11H8BrF6NO |
Molecular Weight | 364.08 g/mol |
IUPAC Name | N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide |
Standard InChI | InChI=1S/C11H8BrF6NO/c1-5(12)9(20)19-8-3-6(10(13,14)15)2-7(4-8)11(16,17)18/h2-5H,1H3,(H,19,20) |
Standard InChI Key | PCESRJVCFUAIBU-UHFFFAOYSA-N |
SMILES | CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
Canonical SMILES | CC(C(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)Br |
Introduction
Structural Characteristics and Significance
The core structure of N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide features a phenyl ring with two electron-withdrawing trifluoromethyl (-CF₃) groups, which enhance lipophilicity and metabolic stability . The 2-bromopropanamide moiety introduces a reactive halogen atom, facilitating nucleophilic substitution reactions in synthetic applications . The combined presence of fluorine and bromine atoms contributes to its potential as a scaffold for drug discovery, particularly in targeting enzymes or receptors sensitive to halogen bonding .
Crystallographic studies of related brominated trifluoromethylphenyl compounds reveal planar aromatic systems stabilized by weak intermolecular interactions, such as C–H⋯Br and C–F⋯π bonds . These interactions may influence the compound’s solid-state stability and solubility profile, though experimental data specific to N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide remain sparse.
Synthesis and Optimization
Reaction Pathways
The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide likely proceeds via a multi-step route involving:
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Preparation of 3,5-bis(trifluoromethyl)aniline: A common precursor for derivatives of this phenyl group, often synthesized through nitration and subsequent reduction of bis(trifluoromethyl)benzene .
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Amidation with 2-bromopropanoyl chloride: Coupling the aniline with 2-bromopropanoyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond .
A analogous synthesis for 1-(3,5-bis(trifluoromethyl)phenyl)-2-bromoethanone demonstrates the use of bromine in acetic acid under controlled conditions to achieve moderate yields (62%) . For the target compound, optimizing reaction temperature and stoichiometry is critical to minimizing side reactions, such as hydrolytic cleavage of the amide bond .
Purification and Characterization
Purification typically involves recrystallization from acetonitrile or ethyl acetate, as evidenced by methods for related brominated amides . Characterization via nuclear magnetic resonance (NMR) spectroscopy would reveal distinct signals for the trifluoromethyl groups (δ ~120–125 ppm in ¹⁹F NMR) and the bromopropanamide chain (δ ~3.5–4.5 ppm for CH₂Br in ¹H NMR) . Mass spectrometry data for similar compounds confirm molecular ion peaks consistent with their molecular weights .
Physicochemical Properties
Key properties inferred from structural analogs and safety data include:
Property | Value/Range | Source |
---|---|---|
Molecular Weight | 369.1 g/mol | |
Melting Point | 317–318 K (estimated) | |
Solubility | Hydrolyzes in water | |
Stability | Moisture-sensitive |
The compound’s moisture sensitivity necessitates storage under inert conditions, as hydrolysis could yield 3,5-bis(trifluoromethyl)aniline and 2-bromopropanoic acid . Its solubility in organic solvents (e.g., ethyl acetate, dichloromethane) aligns with trends observed for heavily fluorinated aromatics .
Biological Activity and Mechanisms
While direct antimicrobial or pharmacological data for N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide are unavailable, structurally related compounds exhibit significant bioactivity. For instance, pyrazole derivatives bearing the 3,5-bis(trifluoromethyl)phenyl group demonstrate potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL . The bromine atom may enhance reactivity toward biological nucleophiles, such as cysteine residues in bacterial enzymes .
Table 1: Bioactivity of Analogous Trifluoromethylphenyl Compounds
Compound | Activity (MIC/MBEC) | Target Organism | Source |
---|---|---|---|
Pyrazole derivative 11 | 1 µg/mL (MBEC) | S. aureus biofilm | |
2-Bromoethanone derivative | Not reported | N/A |
These findings suggest that N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide could serve as a precursor to bioactive molecules, particularly if further functionalized at the bromine site.
Applications in Drug Discovery and Materials Science
Medicinal Chemistry
Comparative Analysis with Structural Analogs
Comparing N-[3,5-bis(trifluoromethyl)phenyl]-2-bromopropanamide to related compounds underscores its synthetic versatility:
The target compound’s amide linkage differentiates it from these analogs, offering distinct reactivity in peptide coupling and polymer synthesis.
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